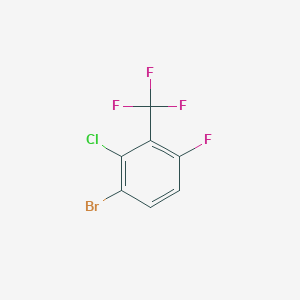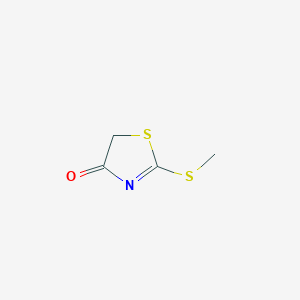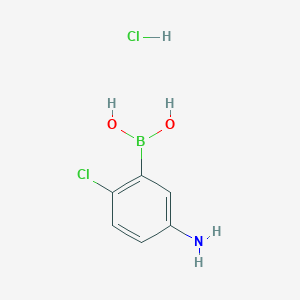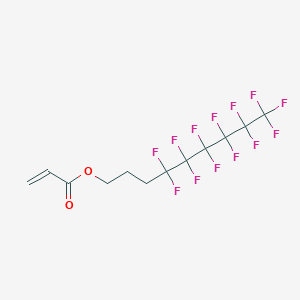
3-(Perfluorohexyl)propyl acrylate
Overview
Description
3-(Perfluorohexyl)propyl acrylate is an organic compound with the chemical formula C12H9F13O2. It is a fluorinated acrylate monomer that contains a perfluorohexyl group, which imparts unique properties such as high hydrophobicity and chemical stability. This compound is used in various industrial applications, particularly in the production of specialty polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorohexyl)propyl acrylate typically involves the reaction of perfluorohexyl iodide with an acrylate precursor. One common method involves the following steps:
Preparation of Perfluorohexyl Iodide: Perfluorohexyl iodide is synthesized by the reaction of perfluorohexane with iodine in the presence of a catalyst.
Reaction with Acrylate Precursor: The perfluorohexyl iodide is then reacted with an acrylate precursor, such as 3-hydroxypropyl acrylate, in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorohexyl)propyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form fluorinated polymers with unique properties.
Substitution Reactions: The perfluorohexyl group can participate in substitution reactions, particularly with nucleophiles.
Addition Reactions: The acrylate group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Substitution: Nucleophiles like amines or thiols can react with the perfluorohexyl group under mild conditions.
Major Products
Fluorinated Polymers: These polymers exhibit high chemical resistance, low surface energy, and excellent thermal stability.
Substituted Derivatives: Products of substitution reactions can be used as intermediates in the synthesis of more complex fluorinated compounds.
Scientific Research Applications
3-(Perfluorohexyl)propyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials with enhanced biocompatibility and chemical resistance.
Medicine: Investigated for use in drug delivery systems and medical coatings due to its inertness and stability.
Mechanism of Action
The mechanism by which 3-(Perfluorohexyl)propyl acrylate exerts its effects is primarily through its incorporation into polymer matrices. The perfluorohexyl group provides hydrophobicity and chemical resistance, while the acrylate group allows for polymerization and cross-linking. This combination results in materials with unique surface properties and enhanced durability .
Comparison with Similar Compounds
Similar Compounds
3-(Perfluorobutyl)propyl acrylate: Similar structure but with a shorter perfluorocarbon chain, resulting in slightly different properties.
2-(Perfluorohexyl)ethyl acrylate: Similar fluorinated acrylate with a different linkage, affecting its reactivity and polymerization behavior.
Uniqueness
3-(Perfluorohexyl)propyl acrylate is unique due to its specific combination of a long perfluorohexyl chain and an acrylate group. This structure imparts a balance of hydrophobicity, chemical resistance, and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F13O2/c1-2-6(26)27-5-3-4-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYYMQQINPHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F13O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895707 | |
| Record name | (Perfluorohexyl)-1-propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216389-85-4 | |
| Record name | (Perfluorohexyl)-1-propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


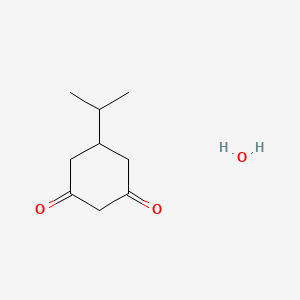
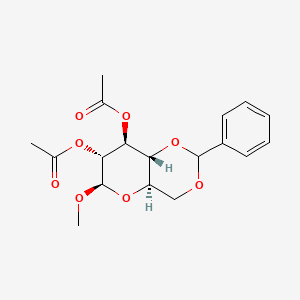


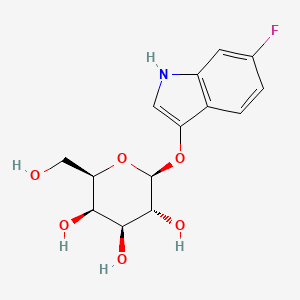
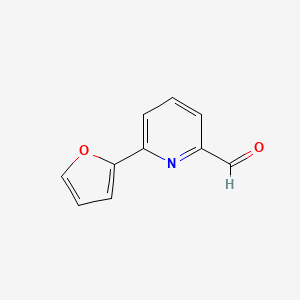
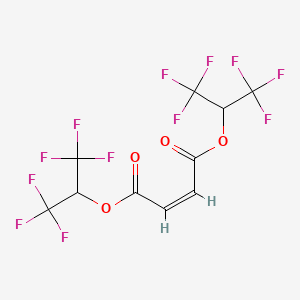
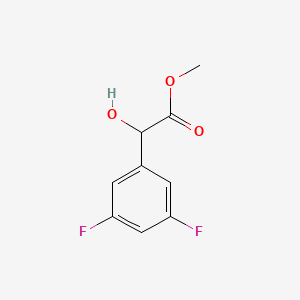
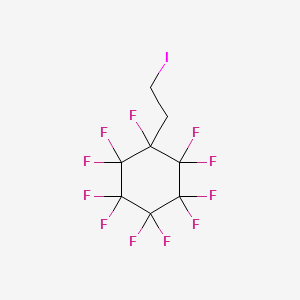
![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3040485.png)
![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B3040486.png)
